Bupivacainhydrochlorid
Übersicht
Beschreibung
- Bei Verabreichung als Nervenblockade wird es um den Nerv injiziert, der den Zielbereich versorgt, oder in den Epiduralraum des Rückenmarkskanals. Es kann auch mit Epinephrin gemischt werden, um seine Wirkung zu verlängern.
- Bupivacain beginnt innerhalb von 15 Minuten zu wirken und hält in der Regel 2 bis 8 Stunden an .
Bupivacain: ist ein Anästhetikum, das verwendet wird, um die Empfindung in bestimmten Bereichen zu verringern. Es gehört zur Gruppe der Amid-Lokalanästhetika.
Herstellungsmethoden
Synthesewege: Bupivacain wird durch chemische Reaktionen synthetisiert. Die spezifischen Synthesewege beinhalten Modifikationen von Piperidin und einer Amidgruppe.
Industrielle Produktion: Industrielle Produktionsmethoden umfassen effiziente Synthese- und Reinigungsprozesse, um Bupivacain von hoher Qualität zu erhalten.
Wissenschaftliche Forschungsanwendungen
Medizin: Bupivacain wird häufig bei der Epiduralanästhesie während der Geburt und zur postoperativen Schmerzbehandlung eingesetzt.
Zahnmedizin: Es dient als Lokalanästhetikum für zahnärztliche Eingriffe.
Forschung: Wissenschaftler untersuchen seine Pharmakokinetik, Sicherheit und neuartige Formulierungen.
Wirkmechanismus
- Bupivacain blockiert Natriumkanäle in Nervenmembranen, verhindert Nervenimpulse und hemmt Schmerzsignale.
- Es wirkt lokal und reduziert die Empfindung, ohne das Bewusstsein zu beeinflussen.
Wirkmechanismus
Target of Action
Bupivacaine Hydrochloride primarily targets the SCNA (sodium channel, voltage-gated, type V, alpha subunit) protein . This protein plays a crucial role in the generation and conduction of nerve impulses, which are critical for sensation and pain perception .
Mode of Action
Bupivacaine operates by inhibiting sodium ion channels on neuronal cell membranes . This inhibition blocks the generation and conduction of nerve impulses, essentially numbing the area it is applied to . It achieves this by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the neuronal membrane’s permeability to sodium ions .
Biochemical Pathways
The primary biochemical pathway affected by Bupivacaine Hydrochloride is the sodium ion channel pathway . By blocking these channels, Bupivacaine inhibits the influx of sodium ions into the neuron, preventing membrane depolarization . This blockade disrupts the normal flow of electrical signals along the nerve fibers, leading to a loss of sensation in the local area where the drug is administered .
Pharmacokinetics
The pharmacokinetics of Bupivacaine Hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). After administration, plasma levels of bupivacaine rapidly increase during the first hour and continue to increase through 24 hours . The drug is metabolized in the liver, forming a metabolite called pipecoloxylidine (PPX) . Less than 6% of the drug is excreted unchanged in the urine . The highest observed peak plasma concentration of bupivacaine was several-fold below the plasma concentration threshold accepted as being associated with neurotoxicity or cardiotoxicity .
Result of Action
The primary result of Bupivacaine Hydrochloride’s action is the blockade of nerve conduction , leading to a loss of sensation in the local area where the drug is administered . This makes it an effective option for providing localized anesthesia during a wide variety of superficial and invasive procedures .
Action Environment
The action, efficacy, and stability of Bupivacaine Hydrochloride can be influenced by various environmental factors. For instance, the drug’s absorption rate can be affected by the specific site of administration, as some tissues may absorb the drug more quickly than others. Additionally, individual patient factors, such as age, body mass index, and overall health status, can also influence the drug’s action and efficacy .
Biochemische Analyse
Biochemical Properties
Bupivacaine Hydrochloride acts as a surfactant molecule possessing both hydrophilic and lipophilic properties . It is employed as a sodium channel blocker, local anesthetic, and cyclic adenosine monophosphate (cAMP) production inhibitor . It interacts with enzymes such as cholinesterase (EC 3.1.1.8) and calcium-transporting ATPase (EC 3.6.3.8), inhibiting their activity .
Cellular Effects
Bupivacaine Hydrochloride blocks the generation and conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve . This influences cell function by preventing membrane depolarization, nerve excitation, and propagation of nociceptive signals .
Molecular Mechanism
The molecular mechanism of Bupivacaine Hydrochloride involves blocking cell membrane sodium channels on neurons, thus preventing membrane depolarization, nerve excitation, and propagation of nociceptive signals . This blockade is achieved by decreasing the neuronal membrane’s permeability to sodium ions .
Temporal Effects in Laboratory Settings
In laboratory settings, Bupivacaine Hydrochloride has been shown to have a relatively long duration of action compared to other local anesthetics . It is commonly injected into surgical wound sites to reduce pain for up to 20 hours after surgery
Dosage Effects in Animal Models
In animal models, the effects of Bupivacaine Hydrochloride have been studied extensively. For instance, a study on donkeys showed that after a 30-minute exposure to Bupivacaine Hydrochloride 5%, the viability of donkey chondrocytes was not significantly affected
Metabolic Pathways
Bupivacaine Hydrochloride is metabolized in the liver and forms a metabolite, pipecoloxylidine (PPX)
Transport and Distribution
The transport and distribution of Bupivacaine Hydrochloride within cells and tissues are influenced by several factors, including its lipophilic and hydrophilic properties
Subcellular Localization
Given its role as a local anesthetic and its mechanism of action, it is likely to interact with cell membranes, particularly at the site of sodium channels
Vorbereitungsmethoden
Synthetic Routes: Bupivacaine is synthesized through chemical reactions. The specific synthetic routes involve modifications of piperidine and an amide group.
Industrial Production: Industrial production methods include efficient synthesis and purification processes to obtain high-quality bupivacaine.
Analyse Chemischer Reaktionen
Reaktionen: Bupivacain kann verschiedene Reaktionen durchlaufen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen: Spezifische Reagenzien und Bedingungen variieren je nach gewünschter Modifikation. Beispielsweise kann die Oxidation Peroxide beinhalten, während die Reduktion Hydride verwenden könnte.
Hauptprodukte: Diese Reaktionen liefern Derivate von Bupivacain mit veränderten Eigenschaften.
Vergleich Mit ähnlichen Verbindungen
Einzigartige Merkmale: Die lange Wirkdauer und Potenz von Bupivacain unterscheiden es von anderen Lokalanästhetika.
Ähnliche Verbindungen: Lidocain, Ropivacain und Levobupivacain sind verwandte Verbindungen, die für ähnliche Zwecke verwendet werden.
Eigenschaften
IUPAC Name |
1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEYLFHKZGLBNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0030877 | |
Record name | Bupivacaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0030877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18010-40-7, 14252-80-3, 15233-43-9 | |
Record name | Bupivacaine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18010-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bupivacaine hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018010407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bupivacaine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758631 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bloqueina | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119660 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bupivacaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0030877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bupivacaine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.092 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide hydrochloride hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUPIVACAINE HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKA908P8J1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.